1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone

Beschreibung

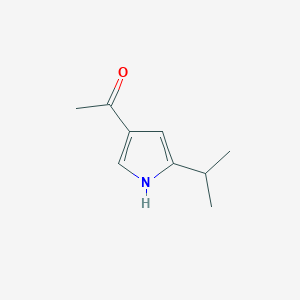

1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone is a pyrrole derivative characterized by an isopropyl substituent at the 5-position of the aromatic pyrrole ring and an ethanone (acetyl) group at the 3-position. Pyrroles are five-membered heterocyclic compounds with one nitrogen atom, known for their aromaticity and role in pharmaceuticals, agrochemicals, and materials science.

Eigenschaften

CAS-Nummer |

16168-98-2 |

|---|---|

Molekularformel |

C9H13NO |

Molekulargewicht |

151.21 g/mol |

IUPAC-Name |

1-(5-propan-2-yl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C9H13NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-6,10H,1-3H3 |

InChI-Schlüssel |

OEYKVRFXFLFSMW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=CN1)C(=O)C |

Kanonische SMILES |

CC(C)C1=CC(=CN1)C(=O)C |

Synonyme |

Ethanone, 1-[5-(1-methylethyl)-1H-pyrrol-3-yl]- (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(5-Isopropyl-1H-pyrrol-3-yl)ethanone with analogs in terms of structure, physical properties, and reactivity:

Structural and Functional Analysis

Heterocycle Core :

- The pyrrole core in the target compound is aromatic with delocalized π-electrons, contrasting with pyrazole (two adjacent nitrogens, enabling H-bonding) and pyridine (electron-deficient due to one nitrogen) .

- Pyrrole derivatives typically exhibit lower basicity compared to pyridine or pyrazole analogs due to lone-pair delocalization .

Substituent Effects: Isopropyl Group: Enhances lipophilicity and steric bulk compared to methyl or phenyl substituents in other pyrrole derivatives (e.g., 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone) . Electron-Withdrawing Groups (EWGs): The absence of EWGs (e.g., chlorine in 1-(2-chlorophenyl)ethanone or sulfonyl in pyridine derivatives) in the target compound suggests its ethanone group may be more reactive toward nucleophiles .

Physical Properties: The melting point of 1-(2-methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone (104–106°C) reflects its crystalline nature, likely due to phenyl ring stacking . Data for the target compound are lacking, but its isopropyl group may reduce crystallinity compared to phenyl analogs.

Synthetic and Analytical Methods: Pyrrole derivatives are often synthesized via multicomponent reactions (e.g., ) and purified via column chromatography . GC-FTIR and NMR are critical for characterizing ethanone-containing compounds, as demonstrated in studies of JWH cannabinoids .

Research Findings and Implications

- The isopropyl group may modulate membrane permeability in bioactive contexts .

- Analytical Challenges : Structural elucidation of such compounds often relies on X-ray crystallography (using programs like SHELXL) and spectroscopic methods, though these data are absent for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.